4-ethyl-2,6-difluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

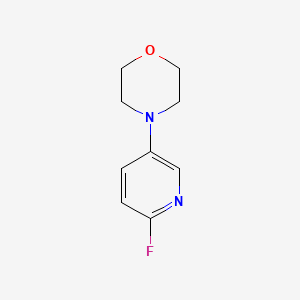

“4-ethyl-2,6-difluorobenzoic acid” is a derivative of benzoic acid, which is an organic compound. The “2,6-difluoro” indicates the presence of two fluorine atoms at the 2nd and 6th positions of the benzene ring, and the “4-ethyl” indicates an ethyl group at the 4th position .

Molecular Structure Analysis

The molecular structure of “4-ethyl-2,6-difluorobenzoic acid” can be deduced from its name. It consists of a benzene ring with two fluorine atoms at the 2nd and 6th positions, an ethyl group at the 4th position, and a carboxylic acid group .科学的研究の応用

Environmental Fate Studies

2,6-difluorobenzoic acid is often studied in environmental fate research due to its high mobility in drainflow . Understanding the environmental fate of such compounds is crucial for assessing their potential impact on ecosystems and human health .

Ecotoxicity Research

This compound is also used in ecotoxicity studies. It has been found to have moderate acute ecotoxicity effects on fish, daphnia, and earthworms . Such studies are vital for understanding the potential ecological risks associated with the use of fluorinated compounds .

Pesticide Degradation Studies

2,6-difluorobenzoic acid is a major degradation product of the pesticide diflubenzuron . Therefore, it can be used in studies investigating the breakdown and environmental impact of this pesticide .

Synthesis of Biaryl Intermediates

2,6-difluorobenzoic acid and its derivatives can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . These intermediates are often key components in the synthesis of various pharmaceuticals and organic materials .

Synthesis of Fluorinated Compounds

2,6-difluorobenzoic acid can be used as a starting material in the synthesis of other fluorinated compounds . Fluorinated compounds are of great interest in medicinal chemistry due to their unique properties .

Antibacterial Research

Tetrahalogenated benzoic acid derivatives, which can be synthesized from 2,6-difluorobenzoic acid, are valuable intermediates for the synthesis of antibacterials . This makes 2,6-difluorobenzoic acid a potentially important compound in the development of new antibacterial agents .

将来の方向性

Fluorinated benzoic acids have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions for the use of “4-ethyl-2,6-difluorobenzoic acid” in similar applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2,6-difluorobenzoic acid can be achieved through a multi-step process involving the introduction of the ethyl and difluoromethyl groups onto a benzoic acid precursor.", "Starting Materials": [ "Benzoic acid", "Ethyl bromide", "Sodium hydride", "Bromine", "Potassium fluoride", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Step 1: Bromination of benzoic acid with bromine in the presence of sulfuric acid to yield 4-bromobenzoic acid", "Step 2: Treatment of 4-bromobenzoic acid with sodium hydride and ethyl bromide to yield 4-ethylbenzoic acid", "Step 3: Difluoromethylation of 4-ethylbenzoic acid with potassium fluoride and bromodifluoromethane to yield 4-ethyl-2,6-difluorobenzoic acid", "Step 4: Purification of the product through recrystallization from acetic acid" ] } | |

CAS番号 |

1835653-01-4 |

製品名 |

4-ethyl-2,6-difluorobenzoic acid |

分子式 |

C9H8F2O2 |

分子量 |

186.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。